![molecular formula C29H38ClNO5 B1354061 Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester CAS No. 33942-96-0](/img/structure/B1354061.png)

Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

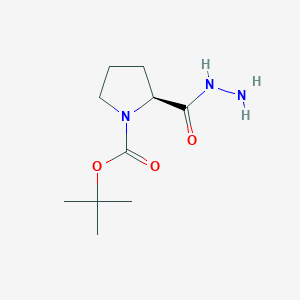

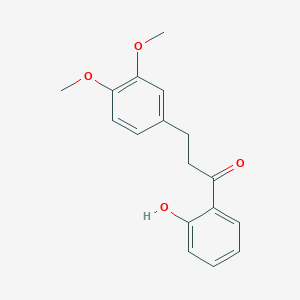

Molecular Structure Analysis

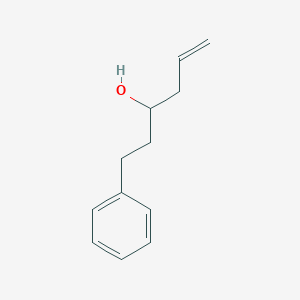

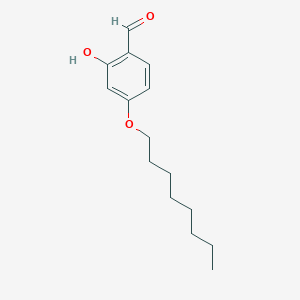

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoic acid derivative would contribute to the aromaticity of the compound, while the amide and ester linkages would introduce polar characteristics .Chemical Reactions Analysis

The compound, being an ester and an amide, could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol or amine . The aromatic ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester and amide groups would likely make it polar, and it may have a relatively high boiling point due to the potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

- Supramolecular and Macromolecular Columns : Research by Percec et al. (1998) on monodendrons, including benzoic acid derivatives, has led to the synthesis of supramolecular columns exhibiting liquid crystalline phases. These columns are tailored by varying aliphatic, aromatic, and other fragments to control their diameter, stability, and internal structure, demonstrating the potential of benzoic acid derivatives in materials science and nanotechnology Percec, V., Schlueter, D., Ungar, G., Cheng, S. Z. D., & Zhang, A. (1998).

Contributions to Organic Synthesis

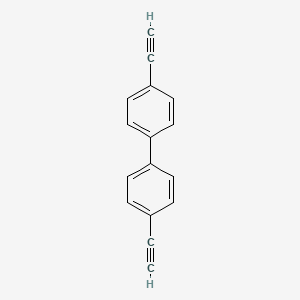

- Cyclopolymerization Catalysts : Mayershofer et al. (2006) utilized benzoic acid esters in the synthesis of ruthenium-based metathesis catalysts for cyclopolymerization of diynes, providing pathways to complex polymers. This research underscores the role of benzoic acid derivatives in developing new polymeric materials Mayershofer, M. G., Nuyken, O., & Buchmeiser, M. (2006).

Medicinal Chemistry Insights

- Synthesis and Antibacterial Activity : Schiff bases derived from 4-aminobenzoic acid, as studied by Parekh et al. (2005), have shown potential antibacterial properties against medically important bacterial strains. This indicates the utility of benzoic acid derivatives in developing new antibacterial agents Parekh, J., Inamdhar, P., Nair, R., Baluja, S., & Chanda, S. (2005).

Pharmacokinetics and Drug Development

- Pharmacokinetics Study : The pharmacokinetics of benzoic acid derivatives, specifically focusing on their distribution, metabolism, and bioavailability, have been explored to understand their potential as therapeutic agents. For instance, a study on a different benzoic acid derivative in rats after intravenous and oral administrations highlighted the compound's rapid plasma distribution and significant bioavailability Xu, H., Ying, Z., Wang, L., Zhang, W., Ying, X., & Yang, G. (2020).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dodecyl 4-chloro-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38ClNO5/c1-3-4-5-6-7-8-9-10-11-12-19-36-29(34)23-15-18-25(30)26(20-23)31-28(33)21-27(32)22-13-16-24(35-2)17-14-22/h13-18,20H,3-12,19,21H2,1-2H3,(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMUALOCHQKUCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074033 |

Source

|

| Record name | Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |

CAS RN |

33942-96-0 |

Source

|

| Record name | Benzoic acid, 4-chloro-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)-, dodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)